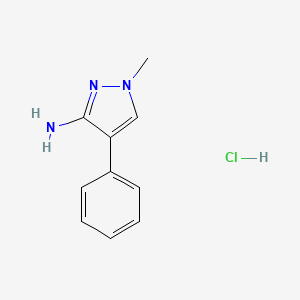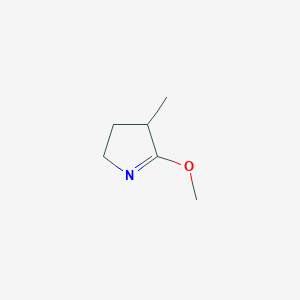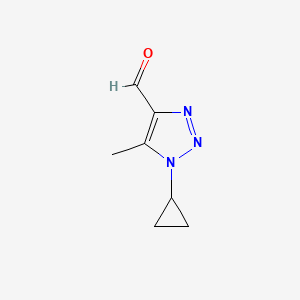
Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by the presence of an amino group at the 3-position, a methyl group at the 1-position, and a phenyl group at the 4-position, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride typically involves the cyclocondensation of hydrazines with carbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent methylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis, starting from readily available raw materials. The process generally includes the preparation of intermediate compounds, followed by purification and conversion to the hydrochloride salt form. The use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitro-pyrazoles, hydrazine derivatives, and substituted phenyl-pyrazoles. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-5-phenylpyrazole
- 3-Amino-1-methyl-4-(substituted phenyl)pyrazoles
- 3-Amino-1-methyl-4-phenylpyrazole derivatives
Uniqueness
Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 3-position and the phenyl group at the 4-position enhances its reactivity and potential therapeutic applications compared to other similar compounds .
Properties
CAS No. |
93115-68-5 |
|---|---|
Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
1-methyl-4-phenylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-13-7-9(10(11)12-13)8-5-3-2-4-6-8;/h2-7H,1H3,(H2,11,12);1H |
InChI Key |
DBJUPRJGZOIAEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,3S)-2-amino-3-methylpentyl]dimethylamine](/img/structure/B13255977.png)
![Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13255995.png)



![2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetic Acid](/img/structure/B13256026.png)
![2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile](/img/structure/B13256027.png)
![4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B13256030.png)
amino}cyclopropane-1-carboxylic acid](/img/structure/B13256037.png)

![5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13256041.png)
![6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13256047.png)
